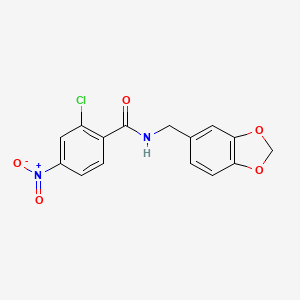
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, commonly known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It was first synthesized in 1969 and has since become one of the most prescribed drugs in the world. In
Scientific Research Applications
Nifedipine has been extensively studied in the field of cardiovascular research. It is commonly used to treat hypertension and angina pectoris, but it also has potential applications in the treatment of other cardiovascular diseases such as heart failure and arrhythmias. Nifedipine has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
Nifedipine works by blocking the entry of calcium ions into the smooth muscle cells of blood vessels and the heart. This leads to relaxation of the blood vessels, which results in a decrease in blood pressure. Nifedipine also reduces the oxygen demand of the heart by dilating the coronary arteries, which can help alleviate symptoms of angina pectoris.
Biochemical and Physiological Effects:
Nifedipine has several biochemical and physiological effects in the body. It reduces the contractility of smooth muscle cells, which leads to vasodilation and a decrease in blood pressure. Nifedipine also reduces the oxygen demand of the heart by dilating the coronary arteries, which can help alleviate symptoms of angina pectoris. Additionally, Nifedipine has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Nifedipine has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, which makes it a useful tool for studying cardiovascular physiology and pharmacology. However, Nifedipine also has several limitations. It has a relatively short half-life, which can make it difficult to maintain a steady concentration in experiments. Additionally, Nifedipine has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Nifedipine. One area of interest is the potential neuroprotective effects of Nifedipine in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective calcium channel blockers that have fewer off-target effects. Finally, there is ongoing research into the use of Nifedipine in the treatment of other cardiovascular diseases such as heart failure and arrhythmias.
Conclusion:
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, also known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It has a well-established mechanism of action and has been extensively studied in the field of cardiovascular research. Nifedipine has several advantages for lab experiments, but also has limitations that must be taken into account. There are several future directions for research on Nifedipine, including its potential neuroprotective effects and the development of more selective calcium channel blockers.
Synthesis Methods
The synthesis of Nifedipine involves several steps, including the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-(2-propanonyl)benzene. This compound is then reduced with sodium dithionite to form 2-amino-1-(2-propanonyl)benzene. The resulting compound is then reacted with 2-chlorobenzoyl chloride to form N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide, which is the final product.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-4-6-10(13(9)17(19)20)14(18)16-12-8-3-2-7-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPNGJFVEJMSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)




![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)

![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)



